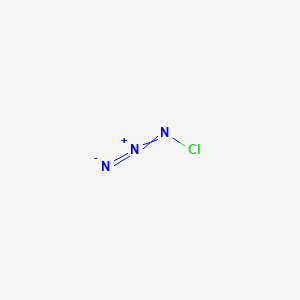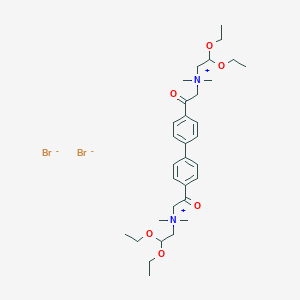
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, also known as BPEE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEE is a quaternary ammonium salt that has been synthesized using various methods, and has shown promise as a tool for studying biochemical and physiological processes.
Mecanismo De Acción
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide acts as a potent antioxidant and free radical scavenger, which can protect cells from damage caused by oxidative stress. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, which can affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative stress and damage caused by ionizing radiation. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to affect cellular signaling pathways, which can have implications for various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments is its potent antioxidant activity, which can protect cells from damage caused by oxidative stress. However, one limitation is that (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, including the development of more efficient synthesis methods, the study of its effects on various cellular signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to better understand the limitations and potential side effects of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments.
Métodos De Síntesis
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be synthesized using a variety of methods, including the reaction of 4-bromo-1,1'-biphenyl with diethanolamine, followed by quaternization with methyl iodide and subsequent reaction with diethoxyethyl chloride. Another method involves the reaction of 4,4'-dibromo-1,1'-biphenyl with diethanolamine and subsequent quaternization with methyl iodide and diethoxyethyl chloride.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been used in various scientific research applications, including the study of the effects of ionizing radiation on biological systems. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to be a potent scavenger of free radicals, which are produced by ionizing radiation and can cause damage to DNA and other cellular components. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been used to study the effects of oxidative stress on cellular signaling pathways.
Propiedades
Número CAS |
13717-24-3 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide |
Fórmula molecular |
C32H50Br2N2O6 |
Peso molecular |
718.6 g/mol |
Nombre IUPAC |
2,2-diethoxyethyl-[2-[4-[4-[2-[2,2-diethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H50N2O6.2BrH/c1-9-37-31(38-10-2)23-33(5,6)21-29(35)27-17-13-25(14-18-27)26-15-19-28(20-16-26)30(36)22-34(7,8)24-32(39-11-3)40-12-4;;/h13-20,31-32H,9-12,21-24H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
DSRFOQVMVALNDK-UHFFFAOYSA-L |
SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
SMILES canónico |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
Sinónimos |
4,4-DMAE alpha,alpha-bis(dimethylammoniumacetaldehyde diethylacetal)-4,4-diacetylbiphenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
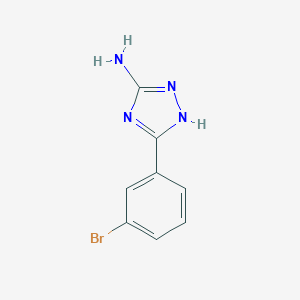
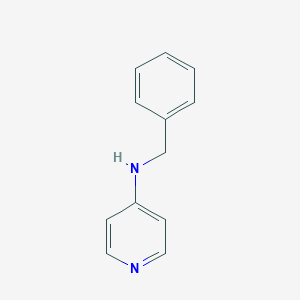
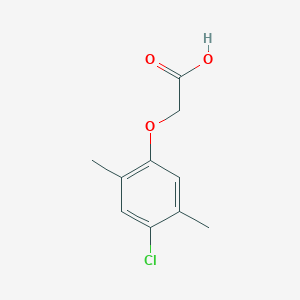

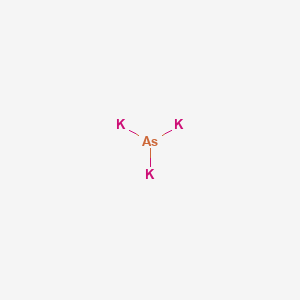

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
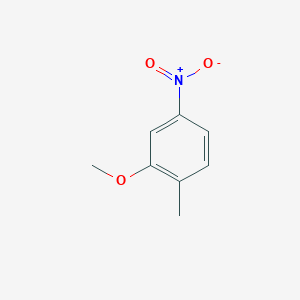
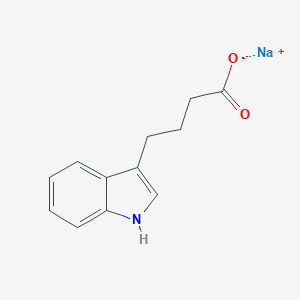
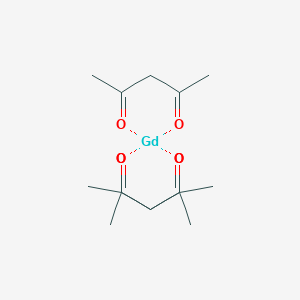
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
